molecular formula C15H9ClN4 B8789540 7-Chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline

7-Chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline

Cat. No. B8789540
M. Wt: 280.71 g/mol
InChI Key: AZYMQVCFYRJMJU-UHFFFAOYSA-N
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Patent
US04002755

Procedure details

To a suspension of 2.0 g of 2-hydrazino-4-phenyl-6-chloroquinazoline in 50 ml of ethanol were added 5.5 g of ethyl orthoformate and 1 ml of concentrated sulfuric acid. The resulting mixture was stirred at room temperature for 1 hour and then 30 ml of dilute sodium bicarbonate solution was added thereto. The resulting crystals were collected by filtration and recrystallized from ethanol to give 5-phenyl-7-chloro-s-triazolo[4,3-a]quinazoline as colorless needles, m.p. 295° - 297° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
ethyl orthoformate
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[N:12]=[C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([Cl:19])[CH:9]=2)[N:4]=1)[NH2:2].[CH:20]([O-])([O-])OCC.S(=O)(=O)(O)O.C(=O)(O)[O-].[Na+]>C(O)C>[C:13]1([C:11]2[C:10]3[C:5](=[CH:6][CH:7]=[C:8]([Cl:19])[CH:9]=3)[N:4]3[CH:20]=[N:2][N:1]=[C:3]3[N:12]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N(N)C1=NC2=CC=C(C=C2C(=N1)C1=CC=CC=C1)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ethyl orthoformate
Quantity
5.5 g
Type
reactant
Smiles
C(OCC)([O-])[O-]
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=2N(C3=CC=C(C=C13)Cl)C=NN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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